molecular formula C11H13F3O B13505752 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13505752
M. Wt: 218.21 g/mol
InChI Key: UIAHRLLBSJQGFO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanol backbone, with a dimethylphenyl group at the third position

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H13F3O/c1-7-3-4-9(5-8(7)2)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3

InChI Key

UIAHRLLBSJQGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(F)(F)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and trifluoroacetaldehyde being mixed in an appropriate solvent, followed by the addition of the reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding trifluoromethyl ketone in the presence of a suitable catalyst can be employed. This method offers the advantage of higher yields and better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.

    Reduction: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This interaction can modulate enzyme activity and cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane
  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine

Uniqueness

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various applications.

Biological Activity

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol, a compound characterized by its trifluoropropanol structure and a dimethylphenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14F3NC_{12}H_{14}F_3N, with a molecular weight of 233.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets .

Structure-Activity Relationship

The structure of this compound can be compared to other related compounds:

Compound Name Molecular Formula Key Features
3-Amino-1,1,1-trifluoropropan-2-olC4H6F3NC_4H_6F_3NSimpler structure; potential CNS activity
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-olC10H11ClF3NOC_{10}H_{11}ClF_3NOChlorophenyl group may alter pharmacological properties
3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-olC12H14F3NC_{12}H_{14}F_3NBenzyl substitution offers different steric properties

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity primarily through interactions with neurotransmitter systems. It has been studied for its potential effects on serotonin and norepinephrine receptors, which are critical in the treatment of mood disorders such as anxiety and depression .

Mechanism of Action:

  • Serotonin Receptor Modulation : The compound may enhance serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms.
  • Norepinephrine Interaction : Similar mechanisms may apply to norepinephrine pathways, suggesting a dual-action profile that could be beneficial for treating various CNS disorders.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • CNS Activity Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The results indicated a dose-dependent effect on anxiety reduction .
  • Neurotransmitter Interaction : In vitro studies showed that the compound increased serotonin release from neuronal cultures. This suggests that it may act as a serotonin releasing agent (SRA), contributing to its anxiolytic effects .

Toxicological Profile

While promising in therapeutic applications, the safety profile of this compound must be considered. Preliminary toxicological assessments indicate potential irritative effects on skin and eyes; hence appropriate safety measures should be taken during handling .

Safety Data

Hazard Classification Description
Eye IrritancyCategory 2
Skin IrritancyCategory 2
Acute ToxicityHarmful if swallowed or inhaled

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